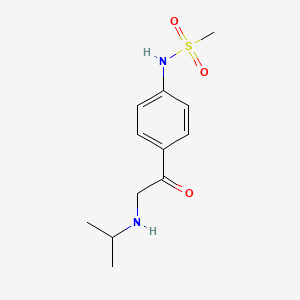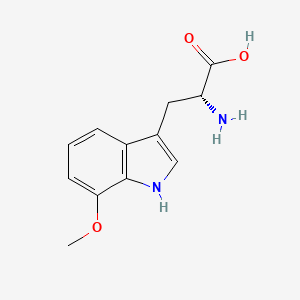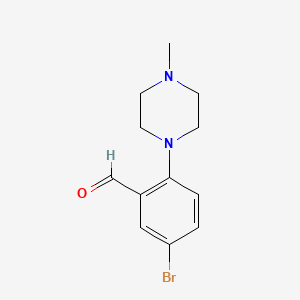![molecular formula C10H7N3 B1609904 5H-吡嗪并[2,3-b]吲哚 CAS No. 245-10-3](/img/structure/B1609904.png)
5H-吡嗪并[2,3-b]吲哚
描述
5H-Pyrazino[2,3-b]indole is a tricyclic compound that features a fused pyrazine and indole ring system
科学研究应用
5H-Pyrazino[2,3-b]indole has several scientific research applications:
Materials Science: It serves as an electron-acceptor unit in bipolar host materials for organic light-emitting devices.
Biological Research: The compound’s unique structure makes it a valuable tool for studying various biological pathways and interactions.
准备方法
Synthetic Routes and Reaction Conditions: One of the novel methods for synthesizing 5H-Pyrazino[2,3-b]indole involves the Rhodium (II) acetate-catalyzed reaction of 2H-azirines with 3-diazoindolin-2-imines. This one-step method allows for the preparation of 5H-Pyrazino[2,3-b]indoles with different substitution patterns in all rings of the tricyclic system . Another approach involves the use of alkyl 2H-azirine-2-carboxylates and 5-alkoxyisoxazoles in a one-pot procedure .
Industrial Production Methods: While specific industrial production methods for 5H-Pyrazino[2,3-b]indole are not extensively documented, the synthetic routes mentioned above provide a foundation for potential scale-up and industrial application.
化学反应分析
Types of Reactions: 5H-Pyrazino[2,3-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common for modifying the functional groups on the indole and pyrazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid structures, while substitution can introduce various functional groups onto the indole or pyrazine rings.
作用机制
The mechanism of action of 5H-Pyrazino[2,3-b]indole involves its interaction with specific molecular targets, such as GABA brain receptors. By binding to these receptors, the compound can modulate their activity, leading to effects on anxiety, sleep, and seizure disorders . The exact pathways and molecular interactions depend on the specific functional groups and substitution patterns on the compound.
相似化合物的比较
5H-Pyrrolo[2,3-b]pyrazine: This compound shares a similar tricyclic structure but with a pyrrolo ring instead of an indole ring.
5H-Pyrrolo[1,2-a]pyrazine: Another related compound with a different ring fusion pattern.
Uniqueness: 5H-Pyrazino[2,3-b]indole is unique due to its specific ring fusion and substitution patterns, which confer distinct electronic and steric properties. These properties make it particularly suitable for applications in medicinal chemistry and materials science, where precise control over molecular interactions is crucial.
属性
IUPAC Name |
5H-pyrazino[2,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c1-2-4-8-7(3-1)9-10(13-8)12-6-5-11-9/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUITHUORYRUGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC=CN=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446752 | |
| Record name | 5H-Pyrazino[2,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245-10-3 | |
| Record name | 5H-Pyrazino[2,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary synthetic approaches for producing 5H-pyrazino[2,3-b]indoles?
A1: Several synthetic strategies have been developed for 5H-pyrazino[2,3-b]indole synthesis. These include:
- Rhodium-catalyzed reactions: 3-Diazoindolin-2-imines can be reacted with 2H-azirines or 5-alkoxyisoxazoles in the presence of a rhodium(II) catalyst to afford 5H-pyrazino[2,3-b]indoles. This method allows for diverse substitution patterns across the tricyclic system. [, , , ]
- Iodine-catalyzed C-N and C-C coupling: In an environmentally friendly approach, iodine catalyzes the oxidative cross-coupling of benzyl amines, followed by intramolecular cyclization in water, to produce various 5H-pyrazino[2,3-b]indoles. []
- Palladium-catalyzed reactions: Palladium catalysis facilitates the synthesis of 5H-pyrazino[2,3-b]indoles through a cascade reaction involving double benzyl isocyanide insertion and cross-dehydrogenative coupling with o-pivaloyloximes or o-iodoanilines. []
- Thermal cyclization: Pyrazinylhydrazones can undergo thermal cyclization to form substituted 5H-pyrrolo[2,3-b]pyrazines, which can be further dehydrogenated to yield the desired 5H-pyrazino[2,3-b]indole. []
Q2: What are the notable photophysical properties of 5H-pyrazino[2,3-b]indoles?
A2: 5H-Pyrazino[2,3-b]indoles exhibit strong photoluminescence in various forms, including solutions, powders, and thin films. [] This property makes them attractive candidates for applications in optoelectronic devices.
Q3: How has 5H-pyrazino[2,3-b]indole been utilized in material science?
A3: A 5H-pyrazino[2,3-b]indole derivative, CzPhPz, has been successfully incorporated as a bipolar host material in blue phosphorescent organic light-emitting diodes (PHOLEDs). This material demonstrated efficient electron transport properties and a high triplet energy, leading to a device with a high quantum efficiency. []
Q4: Are there alternative routes to access 2,3-diaminoindole, a key intermediate in 5H-pyrazino[2,3-b]indole synthesis?
A4: Yes, a masked 2,3-diaminoindole can be synthesized from 2-iodo-3-nitro-1-(phenylsulfonyl)indole. Treatment with trifluoroacetic acid generates the unstable 2,3-diamino-1-(phenylsulfonyl)indole, which can be trapped with α-dicarbonyl compounds to afford 5H-pyrazino[2,3-b]indoles. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


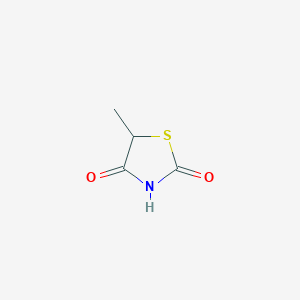
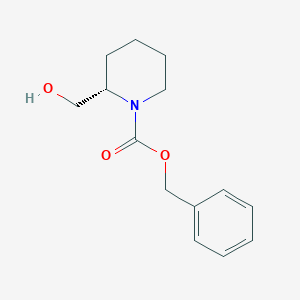
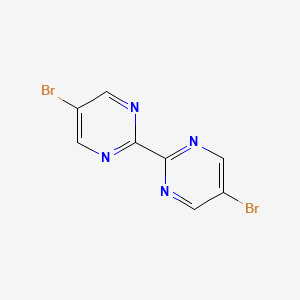
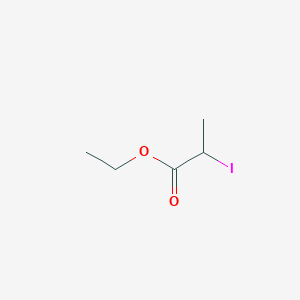
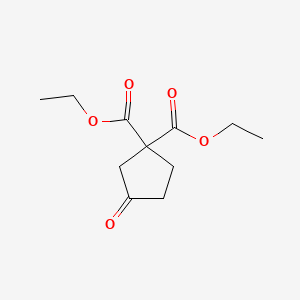
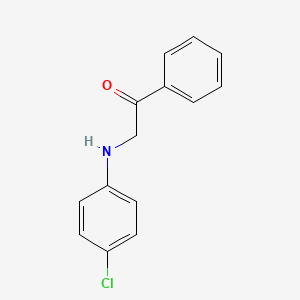
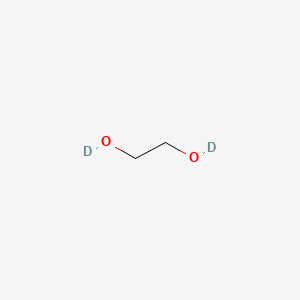
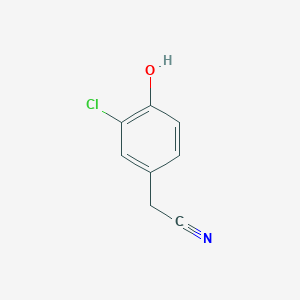
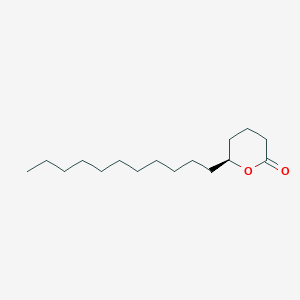
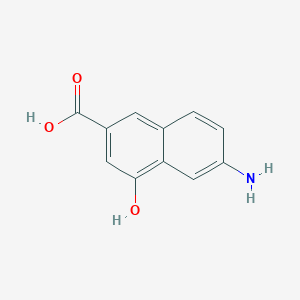
![2-Bromo-10H-indolo[3,2-b]quinoline](/img/structure/B1609837.png)
